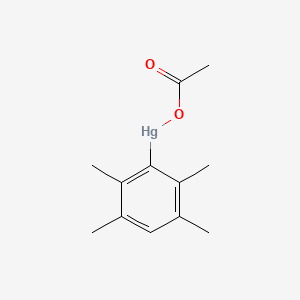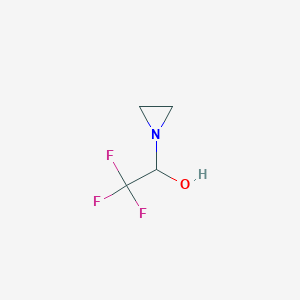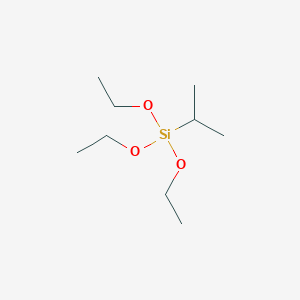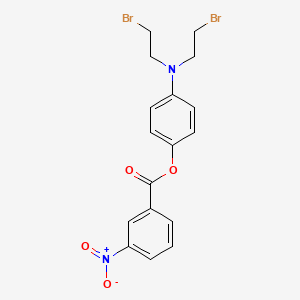
Mercury, (acetato)(2,3,5,6-tetramethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of a mercury atom bonded to an acetato group and a 2,3,5,6-tetramethylphenyl group. It is primarily used in scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of Mercury, (acetato)(2,3,5,6-tetramethylphenyl)- typically involves the reaction of mercury(II) acetate with 2,3,5,6-tetramethylphenylboronic acid under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
Mercury, (acetato)(2,3,5,6-tetramethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert the mercury(II) center to mercury(I) or elemental mercury.
Substitution: The acetato group can be substituted with other ligands, such as halides or other organic groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mercury, (acetato)(2,3,5,6-tetramethylphenyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis, particularly in reactions involving the formation of carbon-mercury bonds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Mechanism of Action
The mechanism by which Mercury, (acetato)(2,3,5,6-tetramethylphenyl)- exerts its effects involves the interaction of the mercury center with various molecular targets. The mercury atom can form coordination complexes with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Mercury, (acetato)(2,3,5,6-tetramethylphenyl)- can be compared with other organomercury compounds, such as:
Phenylmercury acetate: Similar in structure but with a phenyl group instead of a 2,3,5,6-tetramethylphenyl group.
Methylmercury acetate: Contains a methyl group instead of a 2,3,5,6-tetramethylphenyl group.
Ethylmercury acetate: Contains an ethyl group instead of a 2,3,5,6-tetramethylphenyl group.
The uniqueness of Mercury, (acetato)(2,3,5,6-tetramethylphenyl)- lies in the presence of the 2,3,5,6-tetramethylphenyl group, which imparts distinct steric and electronic properties, influencing its reactivity and interactions with other molecules.
Properties
CAS No. |
21450-81-7 |
|---|---|
Molecular Formula |
C12H16HgO2 |
Molecular Weight |
392.85 g/mol |
IUPAC Name |
acetyloxy-(2,3,5,6-tetramethylphenyl)mercury |
InChI |
InChI=1S/C10H13.C2H4O2.Hg/c1-7-5-9(3)10(4)6-8(7)2;1-2(3)4;/h5H,1-4H3;1H3,(H,3,4);/q;;+1/p-1 |
InChI Key |
HWRVQNMGKGGEAO-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C(=C1C)[Hg]OC(=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14699739.png)
![(1R)-3-(Hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14699756.png)


![1-Chloro-4-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14699770.png)







![4-[2-(2-Methoxy-5-methyl-4-sulfophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14699813.png)

